molecular formula C11H8BrNO3 B6146986 methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 495407-25-5

methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No. B6146986
CAS RN: 495407-25-5
M. Wt: 282.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “methyl 7-bromo-4-hydroxyquinoline-2-carboxylate”, involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “methyl 7-bromo-4-hydroxyquinoline-2-carboxylate” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H8BrNO3 .

Safety and Hazards

The safety data sheet for a similar compound, “methyl 8-bromo-4-hydroxyquinoline-2-carboxylate”, suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used . Personal protective equipment should be worn, and measures should be taken to prevent the build-up of electrostatic charge .

Future Directions

Quinoline and its derivatives, including “methyl 7-bromo-4-hydroxyquinoline-2-carboxylate”, have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on the development of new synthesis protocols and the exploration of their biological and pharmaceutical activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "4-hydroxyquinoline-2-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxyquinoline-2-carboxylic acid in sulfuric acid and water mixture.", "Step 2: Add bromine dropwise to the mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 2 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the acid.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in methyl alcohol and add sulfuric acid.", "Step 9: Heat the mixture under reflux for 2 hours.", "Step 10: Cool the mixture and neutralize with sodium hydroxide.", "Step 11: Extract the product with ethyl acetate and wash with water.", "Step 12: Dry the organic layer with anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to obtain the final product, methyl 7-bromo-4-hydroxyquinoline-2-carboxylate." ] }

CAS RN

495407-25-5

Product Name

methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.